molecular formula C20H15Cl2NO3S B2574038 4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene CAS No. 477869-64-0

4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene

Cat. No.: B2574038
CAS No.: 477869-64-0
M. Wt: 420.3
InChI Key: KQIFUJSCMKDJGQ-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene is a complex organic compound with a unique structure that combines phenoxy, sulfanyl, and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 4-methylthiophenol in the presence of a base to yield 4-[(2,4-dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]benzene. Finally, nitration of this compound using a mixture of concentrated nitric and sulfuric acids produces the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorines on the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and sulfanyl groups may also contribute to the compound’s activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone .
  • Methyl 4-(2,4-dichlorophenoxy)butyrate .

Uniqueness

4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(2,4-dichlorophenoxy)methyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO3S/c1-13-2-6-16(7-3-13)27-20-9-4-14(10-18(20)23(24)25)12-26-19-8-5-15(21)11-17(19)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIFUJSCMKDJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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